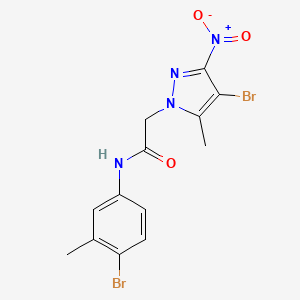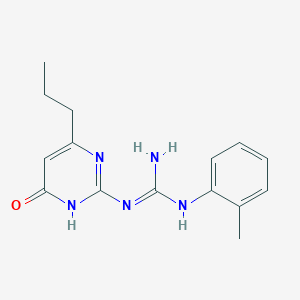![molecular formula C28H33N5O3 B6019575 8-[2-(ADAMANTAN-1-YL)ETHYL]-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B6019575.png)
8-[2-(ADAMANTAN-1-YL)ETHYL]-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(ADAMANTAN-1-YL)ETHYL]-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that features a unique combination of adamantane, methoxyphenyl, and imidazopurine structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(ADAMANTAN-1-YL)ETHYL]-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The key steps include:
Formation of the adamantane derivative: This involves the alkylation of adamantane with appropriate reagents to introduce the ethyl group.
Synthesis of the methoxyphenyl derivative:
Construction of the imidazopurine core: This is achieved through cyclization reactions involving the appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the imidazopurine core.
Substitution: The adamantane and methoxyphenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the imidazopurine core can yield dihydro derivatives.
Applications De Recherche Scientifique
8-[2-(ADAMANTAN-1-YL)ETHYL]-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s stability and structural properties make it a candidate for use in advanced materials.
Biological Research: It is used in studies involving molecular interactions and biological pathways.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The adamantane group is known for its ability to enhance the stability and bioavailability of the compound, while the imidazopurine core can interact with various biological receptors and enzymes. The methoxyphenyl group can modulate the compound’s electronic properties, influencing its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-[2-(ADAMANTAN-1-YL)ETHYL]-7-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
- 8-[2-(ADAMANTAN-1-YL)ETHYL]-7-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Uniqueness
The presence of the methoxy group in 8-[2-(ADAMANTAN-1-YL)ETHYL]-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE distinguishes it from its analogs, potentially enhancing its electronic properties and reactivity. This makes it a unique candidate for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
6-[2-(1-adamantyl)ethyl]-7-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3/c1-30-24-23(25(34)31(2)27(30)35)33-16-22(20-4-6-21(36-3)7-5-20)32(26(33)29-24)9-8-28-13-17-10-18(14-28)12-19(11-17)15-28/h4-7,16-19H,8-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYNFUNVKCGPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCC45CC6CC(C4)CC(C6)C5)C7=CC=C(C=C7)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6019492.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]propanamide](/img/structure/B6019502.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6019511.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6019518.png)
![[3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol](/img/structure/B6019525.png)
![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B6019531.png)
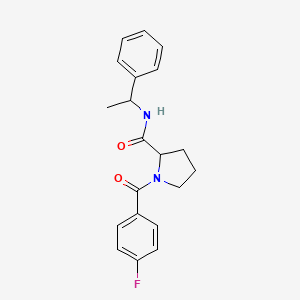
![(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6019540.png)
![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B6019542.png)
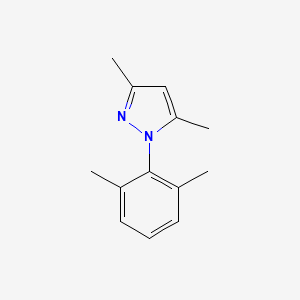
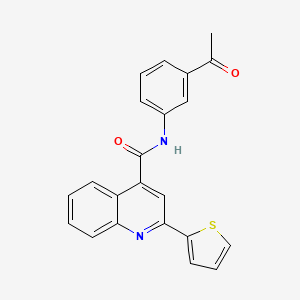
![4-(benzyloxy)-1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6019566.png)
